5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide
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Overview
Description
“5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide” is a chemical compound that has been studied for its potential pharmacological properties . It is part of the pyrazole family of compounds, which are five-membered heterocycles that are particularly useful in organic synthesis . Pyrazole derivatives have been found to possess a wide range of pharmacological activities, and are present in pharmacological agents of diverse therapeutic categories .
Synthesis Analysis
The synthesis of “5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide” and similar compounds has been the subject of various studies . For instance, a set of six compounds based on a recently reported CSF-1R inhibitor was designed, synthesized, and evaluated in vitro for potency and selectivity . The highest affinity for CSF-1R was found for compound 5 (IC 50: 2.7 nM) .Molecular Structure Analysis
The molecular structure of “5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide” is likely to be similar to other pyrazole derivatives. Pyrazoles are five-membered heterocycles and are one of the most studied groups of compounds among the azole family .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antiparasitic Agents : Researchers have explored the antileishmanial and antimalarial potential of this compound. In particular, it has shown promising activity against Leishmania parasites and Plasmodium species, which cause visceral leishmaniasis and malaria, respectively .
- Tuberculosis Treatment : Analogous derivatives have been synthesized and evaluated for their anti-tubercular activity. These compounds could serve as potential leads in the fight against tuberculosis .
Enzyme Inhibition and Metabolic Pathways
- Succinate Dehydrogenase Inhibitors : Given its structural features, this compound may act as an inhibitor of succinate dehydrogenase, a key enzyme involved in the citric acid cycle (Krebs cycle). Such inhibitors could have implications in cancer therapy and metabolic disorders .
Computational Chemistry and Molecular Modeling
- Binding Studies : Molecular simulations can predict the binding affinity of this compound to specific protein pockets. For instance, a study found that compound 13 (a related derivative) fits well in the active site of LmPTR1, an enzyme in Leishmania parasites .
Future Directions
The future directions for research on “5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide” and similar compounds could include further exploration of their pharmacological properties, development of more efficient synthesis methods, and investigation of their potential applications in medicine and other fields .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production.
Mode of Action
It is suggested that similar compounds form strong hydrogen bonds with the amino acid residues of their target enzymes . This interaction could potentially alter the enzyme’s activity, leading to changes in the biochemical pathways in which the enzyme is involved.
properties
IUPAC Name |
5-methyl-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-3-8-14(20-11)15(19)17-12-4-6-13(7-5-12)18-10-2-9-16-18/h2-3,8-10,12-13H,4-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYYBFUZYOKWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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